molecular formula C16H15F3N2OS B2991971 1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1235150-36-3

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2991971
CAS No.: 1235150-36-3
M. Wt: 340.36
InChI Key: FBPBPSCTPWPQFM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a cyclopropyl group and a thiophen-3-ylmethyl substituent on one nitrogen atom of the urea core, while the other nitrogen is linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-cyclopropyl-1-(thiophen-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-2-1-3-13(8-12)20-15(22)21(14-4-5-14)9-11-6-7-23-10-11/h1-3,6-8,10,14H,4-5,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPBPSCTPWPQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-1-(thiophen-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.

Chemical Structure

The compound can be described by the following structure:

C15H14F3N3S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and incorporation of the cyclopropyl and thiophenyl moieties. The synthetic pathway often employs reagents such as isocyanates and various coupling agents to achieve the desired structure.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various urea derivatives, including compounds similar to this compound. For instance, a series of urea derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values were reported, indicating promising potential as anticancer agents.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Sorafenib (control)A5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33

The mechanism by which these urea derivatives exert their effects often involves the inhibition of specific signaling pathways related to cancer cell proliferation. For example, many compounds target the Raf/MEK/ERK signaling pathway, which is crucial in regulating cell division and survival. The presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity by improving binding interactions with target proteins.

Case Studies

A notable case study involved evaluating a series of structurally related compounds for their antiproliferative effects. The study highlighted that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited superior inhibitory effects compared to those with electron-donating groups.

Structure-Activity Relationship (SAR)

The SAR analysis revealed several key insights:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings enhance activity.
  • Hydrogen Bonding : Compounds forming hydrogen bonds with target proteins exhibited increased potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Literature

The provided evidence highlights two key classes of urea-based compounds for comparison:

Class A: Thiazol-2-yl-linked Ureas with Piperazine-Hydrazinyl Substituents ()

These compounds (e.g., 11a–11o) share a urea core connected to a phenyl ring substituted with electron-withdrawing groups (e.g., Cl, CF₃, CF₃O) and a thiazol-2-yl group linked to a piperazinylmethyl-hydrazinyl-oxoethyl chain. Key examples include:

  • 11e : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
    • Yield: 86.7%
    • Molecular weight (ESI-MS): 534.1 [M+H]+
Class B: Chloromethylthiazol-linked Ureas ()

These compounds (8d, 8e) feature a simpler chloromethylthiazol group directly attached to the phenylurea scaffold:

  • 8e : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
    • Yield: 50.9%
    • Molecular weight (ESI-MS): 412.1 [M+H]+
Substituent Effects
Compound Urea Substituents (N1/N2) Key Functional Groups Molecular Weight ([M+H]+) Yield (%)
Target Compound N1: Cyclopropyl + thiophen-3-ylmethyl; N2: 3-CF₃-phenyl Thiophene, cyclopropyl, CF₃ Not reported Not reported
11e (Class A) N1: 3-CF₃-phenyl; N2: Thiazol-piperazine-hydrazinyl Thiazole, piperazine, hydrazinyl, CF₃ 534.1 86.7
8e (Class B) N1: 3-CF₃-phenyl; N2: Chloromethylthiazol Chloromethylthiazole, CF₃ 412.1 50.9
  • Thiophene vs. Thiazole : The target’s thiophene ring (aromatic, sulfur-containing) may offer distinct electronic properties compared to thiazole (nitrogen-sulfur heterocycle) in 11e and 8e. Thiophene’s lower electronegativity could enhance π-π stacking interactions in biological targets.
  • Cyclopropyl Group : Absent in both classes, this substituent in the target compound may reduce conformational flexibility compared to the piperazine chain in Class A or the chloromethyl group in Class B.

Hypothesized Pharmacological Implications

While biological data for the target compound are unavailable, structural trends from analogous compounds suggest:

  • Trifluoromethylphenyl Group : Common to the target, 11e, and 8e, this group enhances lipophilicity and resistance to oxidative metabolism .
  • Thiophene vs. Thiazole : Thiophene’s larger atomic radius (sulfur vs. nitrogen) may alter binding pocket interactions in enzyme targets compared to thiazole-containing analogs.
  • Piperazine-Hydrazinyl Chain (Class A) : Likely improves solubility but may increase metabolic instability due to hydrazine’s reactivity. The target’s cyclopropyl group avoids this liability.

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